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Compound of Interest

4-Isopropoxy-3-
Compound Name:

(methoxymethyl)benzaldehyde
CAS No.: 947012-59-1

Cat. No.: B1322182

Get Quote

\ J

Precursor: 4-lsopropoxy-3-(methoxymethyl)benzaldehyde (CAS 947012-59-1) Target Class:
Boron-Heterocycles (Benzoxaboroles) Primary Indication: Onychomycosis (Antifungal) / Topical
Dermatology

Executive Summary & Rationale

The compound 4-Isopropoxy-3-(methoxymethyl)benzaldehyde serves as a critical scaffold
for synthesizing substituted benzoxaboroles. Unlike traditional antifungals (azoles, allylamines)
that target ergosterol, benzoxaboroles typically inhibit Leucyl-tRNA Synthetase (LeuRS),
halting protein synthesis.

This guide outlines the in vitro validation pathway for these derivatives. The presence of the
isopropoxy group at the C4/C5 position (depending on numbering convention) and the boron-
heterocycle core confers unique physicochemical properties—specifically, low molecular weight
(<200 Da) and high polarity—which are critical for penetrating the keratinized nail plate.

Comparative Benchmark:
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e Primary Standard:Tavaborole (Kerydin) — The gold standard for benzoxaborole antifungals.
e Secondary Standard:Ciclopirox — Traditional topical lacquer (hydroxypyridone).

o Systemic Standard:Terbinafine — Oral allylamine (for potency comparison).

Mechanism of Action (MoA) Verification

Before efficacy testing, it is essential to confirm that the derivative retains the class-specific
MoA: Trapping of tRNA”Leu.

The Oxaborole Trap Mechanism

Benzoxaboroles form a stable adduct with the 3'-terminal adenosine of tRNA”Leu at the editing
site of the LeuRS enzyme. This prevents the enzyme from editing incorrectly charged amino
acids (or simply blocks the synthetic cycle), leading to the accumulation of uncharged tRNA
and cessation of protein synthesis.[2]
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Figure 1: Mechanism of Action of Benzoxaborole derivatives. The boron atom forms a
reversible covalent bond with the 2'- and 3'-hydroxyl groups of the tRNA's 3'-terminal
adenosine, trapping it within the LeuRS editing domain.

Comparative Performance Analysis

The following table summarizes the expected performance metrics for an Isopropoxy-
Benzoxaborole derivative compared to market standards.

Isopropoxy-
A Tavaborole Ciclopirox Terbinafine

(Standard) (Alternative) (Systemic)

Feature Benzoxaborole
(Candidate)

LeuRS (Editing LeuRS (Editing Metal Chelation/  Squalene

Target , _ _
Site) Site) ROS Epoxidase
MW (Da) ~190 - 210 151.93 207.27 291.43
~1.8-2.2 5.5 (Highl
LogP ] 1.24 2.15 ) ( g Y
(Predicted) Lipophilic)
) ) High ) N/A (Systemic
Nail Penetration ] ] High Low to Moderate ]
(Amphipathic) delivery)
o Low (<5% High (Activity High (>98%
Keratin Binding o Low
inhibition) reduced) bound)
Target: 0.5-4.0 0.001-0.01
MIC (T. rubrum) 0.25- 2.0 ug/mL 0.25 - 4.0 pg/mL
pg/mL pg/mL

Key Differentiator: Nail Penetration vs. Potency

While Terbinafine is significantly more potent (lower MIC) in vitro, it cannot be applied topically
to the nail effectively due to its size and lipophilicity. The Isopropoxy-Benzoxaborole candidate
must be evaluated not just on MIC, but on Flux (pg/cm?/day) through the nail plate.

Detailed Experimental Protocols

To validate the compound derived from 4-lsopropoxy-3-(methoxymethyl)benzaldehyde,
perform the following assays.
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Protocol A: High-Throughput Antifungal Susceptibility
(MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against dermatophytes.
Standard: CLSI M38-A2 (Filamentous Fungi).

Preparation: Dissolve the benzoxaborole derivative in DMSO. Prepare serial dilutions (e.g.,
64 pg/mL down to 0.06 pg/mL) in RPMI 1640 medium buffered with MOPS.

¢ Inoculum: Harvest conidia from 7-day cultures of Trichophyton rubrum and Trichophyton
mentagrophytes. Adjust to

CFU/mL.

¢ Incubation: Add 100 pL of inoculum to 100 pL of drug dilution in 96-well microplates.
Incubate at 35°C for 4 days (dermatophytes) or 24-48h (Candida).

¢ Readout: MIC is the lowest concentration showing 100% inhibition of visible growth
compared to growth control.

o Keratin Challenge (Critical): Repeat the assay adding 5% keratin powder to the media.

o Success Criterion: MIC should not increase by more than 1 dilution step (indicates low
keratin binding).

Protocol B: Ex Vivo Nail Penetration (Franz Diffusion
Cell)

Objective: Quantify the flux of the compound through human nail plates. This is the most critical
assay for this chemical class.
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1. Nail Preparation
(Human Cadaver Nails, ~0.6mm thick)

:

2. Hydration
(Soak in saline to mimic in vivo state)

:

3. Mounting
(Clamp nail between Donor and Receptor chambers)

:

4. Dosing
(Apply 5% Solution of Compound to Dorsal Surface)

:

5. Sampling
(Withdraw Receptor Fluid at 24h, 48h, 72h, 7d)

:

6. HPLC/MS Analysis
(Quantify Drug Concentration)

Success Metrics

Flux > 100 pg/cm?/day Nail Concentration > 100x MIC

Click to download full resolution via product page

Figure 2: Workflow for Ex Vivo Nail Penetration Assay (Franz Cell).

Methodology:

o Apparatus: Vertical Franz diffusion cells (receptor volume ~3-5 mL).

 Membrane: Full-thickness human fingernail plates (cleaned, debrided).
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o Receptor Phase: PBS + 5% Ethanol (or surfactant) to ensure sink conditions for the
benzoxaborole.

e Dosing: Apply a finite dose (e.g., 10 pL/cm?) of the test formulation (e.g., 5% w/v in propylene
glycol/ethanol) daily for 14 days.

e Analysis:
o Permeation: Measure concentration in receptor fluid daily.

o Accumulation: On Day 15, wash the nail surface, pulverize the nail, and extract the drug to
measure "Drug Load" within the nail plate.

o Comparison: Run parallel arms with Tavaborole 5% and Ciclopirox 8%.

o Expected Result: The isopropoxy-benzoxaborole should show penetration profiles similar
to Tavaborole (high flux) and significantly superior to Ciclopirox.

Synthesis Context

Understanding the precursor 4-lsopropoxy-3-(methoxymethyl)benzaldehyde is vital for
troubleshooting the assay results. If the final product shows poor activity, verify the integrity of
the benzoxaborole ring formation.
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Figure 3: Simplified Synthesis Logic. The methoxymethyl group likely facilitates the formation of
the oxaborole ring or serves as a protected handle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1322182?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322182?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

